Artd10/parp10-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

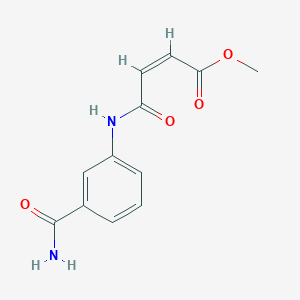

Artd10/parp10-IN-1 is a potent and non-selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting mono-ADP-ribosyltransferases such as ARTD7/PARP15, ARTD8/PARP14, ARTD10/PARP10, and poly (ADP-ribose) polymerase-1 (ARTD1/PARP1) . This compound has shown potential anti-cancer and anti-tumor activities, making it a valuable tool in cancer research .

Métodos De Preparación

The synthetic routes and reaction conditions for Artd10/parp10-IN-1 are not extensively detailed in the available literature. it is known that the compound has a molecular formula of C12H12N2O4 and a molecular weight of 248.23

Análisis De Reacciones Químicas

Artd10/parp10-IN-1 primarily undergoes mono-ADP-ribosylation reactions, where it transfers a single ADP-ribose group onto target proteins . This type of reaction is a post-translational modification that can affect various cellular processes. Common reagents and conditions used in these reactions include NAD+ as the ADP-ribose donor and specific target proteins that are substrates for the mono-ADP-ribosyltransferase activity of ARTD10 . The major products formed from these reactions are ADP-ribosylated proteins, which can have altered functions and interactions within the cell .

Aplicaciones Científicas De Investigación

Artd10/parp10-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been used to study its potential anti-cancer and anti-tumor activities, especially in prostate and breast cancer . The compound has also been investigated for its role in modulating mitochondrial function, where it was found to influence mitochondrial oxidative metabolism and reduce oxidative stress in various cancer cell models .

Mecanismo De Acción

The mechanism of action of Artd10/parp10-IN-1 involves its inhibition of mono-ADP-ribosyltransferases, leading to the mono-ADP-ribosylation of target proteins . This post-translational modification can affect various cellular processes, including DNA damage repair, transcriptional regulation, and cell proliferation . The compound has been shown to inhibit protein kinase C delta (PKCδ), which in turn regulates the activity of voltage-gated potassium channels in neurons . This inhibition can lead to increased neuronal excitability and altered cellular signaling pathways .

Comparación Con Compuestos Similares

Artd10/parp10-IN-1 is unique in its ability to target multiple mono-ADP-ribosyltransferases, including ARTD7/PARP15, ARTD8/PARP14, ARTD10/PARP10, and ARTD1/PARP1 . Similar compounds include other PARP inhibitors that target specific PARP enzymes, such as olaparib, rucaparib, and niraparib, which are primarily used in cancer therapy . this compound stands out due to its non-selective inhibition of multiple PARP enzymes, making it a valuable tool for studying the broader effects of PARP inhibition in various cellular processes .

Propiedades

Fórmula molecular |

C12H12N2O4 |

|---|---|

Peso molecular |

248.23 g/mol |

Nombre IUPAC |

methyl (Z)-4-(3-carbamoylanilino)-4-oxobut-2-enoate |

InChI |

InChI=1S/C12H12N2O4/c1-18-11(16)6-5-10(15)14-9-4-2-3-8(7-9)12(13)17/h2-7H,1H3,(H2,13,17)(H,14,15)/b6-5- |

Clave InChI |

KXULAXICDCSUDZ-WAYWQWQTSA-N |

SMILES isomérico |

COC(=O)/C=C\C(=O)NC1=CC=CC(=C1)C(=O)N |

SMILES canónico |

COC(=O)C=CC(=O)NC1=CC=CC(=C1)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)

![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400542.png)

![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)

![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)

![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400581.png)

![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12400583.png)